molecular formula C6H8N4 B1606441 3-Amino-5-ethyl-1h-pyrazole-4-carbonitrile CAS No. 63680-91-1

3-Amino-5-ethyl-1h-pyrazole-4-carbonitrile

Cat. No. B1606441
CAS RN: 63680-91-1
M. Wt: 136.15 g/mol
InChI Key: OUKWXMBLFGLIOD-UHFFFAOYSA-N
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Description

“3-Amino-5-ethyl-1h-pyrazole-4-carbonitrile” is a chemical compound with the molecular formula C6H8N4 . It is also known by other names such as USAF EL-35 and 1H-Pyrazole-4-carbonitrile, 3-amino-5-ethyl .


Synthesis Analysis

The synthesis of 5-amino-1H-pyrazole-4-carbonitriles has been achieved through anomeric based oxidative aromatization over [CSPy]ZnCl3 as a new catalyst . This method has been successfully applied with a number of substrates and resulted in excellent yields of the products .


Molecular Structure Analysis

The molecular structure of “3-Amino-5-ethyl-1h-pyrazole-4-carbonitrile” can be viewed using Java or Javascript . The structure was studied by various analyses such as Fourier transform infrared spectroscopy (FT-IR), nuclear magnetic resonance spectroscopy (1H NMR and 13C NMR), energy-dispersive X-ray spectroscopy, thermal gravimetric analysis, differential thermal gravimetric analysis and mass spectroscopy (MS) .


Chemical Reactions Analysis

The chemical reactions involving “3-Amino-5-ethyl-1h-pyrazole-4-carbonitrile” have been studied. For instance, the reaction of 5-substituted 3-amino-1H-4-pyrazolecarbonitriles with bidentate electrophiles has been examined .


Physical And Chemical Properties Analysis

The molecular weight of “3-Amino-5-ethyl-1h-pyrazole-4-carbonitrile” is 136.15 . More detailed physical and chemical properties would require specific experimental data which is not available in the current search results.

Future Directions

The future directions in the research of “3-Amino-5-ethyl-1h-pyrazole-4-carbonitrile” could involve exploring new methods for the synthesis of these compounds . Additionally, the use of new catalysts in the synthesis of various organic compounds could be investigated .

properties

IUPAC Name

3-amino-5-ethyl-1H-pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4/c1-2-5-4(3-7)6(8)10-9-5/h2H2,1H3,(H3,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUKWXMBLFGLIOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20213079
Record name Pyrazole, 3-amino-4-cyano-5-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20213079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-ethyl-1h-pyrazole-4-carbonitrile

CAS RN

63680-91-1
Record name Pyrazole, 3-amino-4-cyano-5-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063680911
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazole, 3-amino-4-cyano-5-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20213079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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